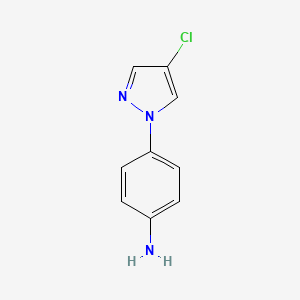

![molecular formula C15H16N4 B2512940 1-哌啶基-4,5-二氢吡啶并[5,4-b]吲哚 CAS No. 107401-00-3](/img/structure/B2512940.png)

1-哌啶基-4,5-二氢吡啶并[5,4-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is characterized by a fused pyrimido-indole ring system with a piperidine moiety attached, making it a versatile scaffold for chemical modifications and biological evaluations.

科学研究应用

抗病毒活性

1-哌啶基-4,5-二氢吡啶并[5,4-b]吲哚衍生物已显示出作为抗病毒剂的潜力。研究人员已探索了它们对抗多种病毒(包括 HIV-1)的潜力。分子对接研究和体外实验揭示了它们对病毒复制的抑制作用 .

有机催化和合成化学

研究人员已在有机催化中利用了 1-哌啶基-4,5-二氢吡啶并[5,4-b]吲哚衍生物。例如,它们充当合成对映体富集哌啶的结构单元。这些反应在药物开发和天然产物合成中至关重要 .

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence various physiological processes . The exact pathways and downstream effects would depend on the specific targets of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and hypoglycemic activity . The specific effects of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole would depend on its targets and mode of action.

生化分析

Biochemical Properties

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent NFκB activator, selectively stimulating Toll-like receptor 4 (TLR4) in human and mouse cells . This interaction suggests that 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole may play a significant role in immune response modulation .

Cellular Effects

In cellular contexts, 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole has been shown to influence cell function. It has been reported to stimulate innate immune cells with minimal toxicity . Furthermore, it has been associated with the production of cytokines, such as IL-6 and interferon γ-induced protein 10 (IP-10) .

Molecular Mechanism

At the molecular level, 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole exerts its effects through binding interactions with biomolecules and modulation of gene expression. For example, it has been suggested to bind primarily to MD-2 in the TLR4/MD-2 complex . This binding interaction triggers a cascade of intracellular events, leading to the activation of NFκB and the production of cytokines .

Temporal Effects in Laboratory Settings

It has been suggested that this compound exhibits stability over time .

准备方法

The synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole typically involves the construction of the pyrimido-indole core followed by the introduction of the piperidine group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrimido-indole ring system. This is followed by nucleophilic substitution reactions to introduce the piperidine moiety. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and substitution steps .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

化学反应分析

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and amines.

Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyrimido-indole core

The major products formed

属性

IUPAC Name |

4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTZFBVQTCNNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

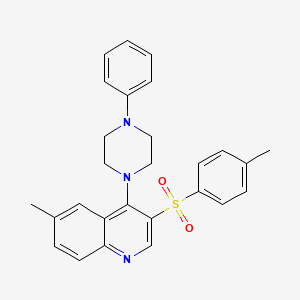

![2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine](/img/structure/B2512857.png)

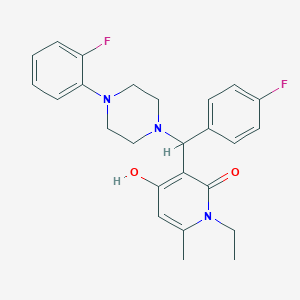

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

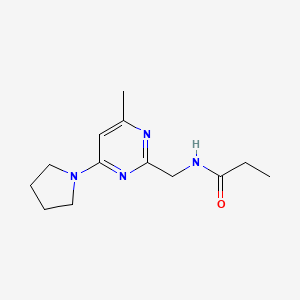

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2512866.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)